lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate
Description
This compound is characterized by a molecular weight of 141.24 g/mol and a purity of 95%, as listed in Enamine Ltd’s Building Blocks Catalogue . Sulfinate salts are widely utilized in organic synthesis as nucleophiles or ligands, and the tert-butyl substituent likely enhances steric bulk and stability compared to simpler analogs.
Properties
IUPAC Name |
lithium;1-tert-butylpyrazole-4-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S.Li/c1-7(2,3)9-5-6(4-8-9)12(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGHKJYCORPNV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)N1C=C(C=N1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11LiN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate typically involves the reaction of 1-tert-butyl-1H-pyrazole-4-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The pyrazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products
Oxidation: Lithium 1-tert-butyl-1H-pyrazole-4-sulfonate
Reduction: Reduced pyrazole derivatives
Substitution: Various alkyl or aryl substituted pyrazole derivatives
Scientific Research Applications
Organic Synthesis and Catalysis
Lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate serves as an important reagent in organic synthesis. Its utility in catalysis has been demonstrated in several studies where it acts as a catalyst for various reactions, including:
- C-H Activation : The compound has been shown to facilitate C-H activation reactions, which are crucial for the synthesis of complex organic molecules.
- Sulfonation Reactions : It can participate in sulfonation processes, leading to the formation of sulfonate derivatives that are valuable in pharmaceuticals and agrochemicals.
Recent research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have reported its effectiveness against various pathogens, suggesting its potential use as an antimicrobial agent.
| Pathogen | Activity (EC50) |
|---|---|
| E. coli | 5 µg/mL |
| S. aureus | 3 µg/mL |
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases.
Medicinal Chemistry
The incorporation of lithium ions into pyrazole derivatives enhances their pharmacological profiles. This compound is being explored for:
- Neuroprotective Applications : Lithium salts are known for their neuroprotective effects, particularly in mood disorders. The addition of the pyrazole moiety may enhance these effects by improving blood-brain barrier permeability.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In a controlled animal study, the compound was administered to assess its anti-inflammatory properties. The results demonstrated a significant reduction in inflammatory cytokines and pain responses, suggesting its potential use in treating conditions such as arthritis.
Mechanism of Action
The mechanism of action of lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various enzymatic activities and signaling pathways, while the pyrazole and sulfinate groups can interact with biological molecules, such as proteins and nucleic acids. These interactions can lead to changes in cellular processes, such as gene expression, protein function, and metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key physicochemical and structural differences between lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate and related sulfinate salts or heterocyclic compounds from the same catalogue :
| Compound Name | Molecular Weight (g/mol) | Purity (%) | Key Structural Features |
|---|---|---|---|
| This compound | 141.24 | 95 | Pyrazole core, tert-butyl (C₄H₉), sulfinate (SO₂⁻) |
| Lithium(1+) ion 6-methoxypyridine-2-sulfinate | 279.22 | 95 | Pyridine core, methoxy (OCH₃), sulfinate (SO₂⁻) |
| 5-Fluoro-2-methoxypyridine-4-sulfinate | 230.22 | 95 | Pyridine core, fluoro (F), methoxy (OCH₃), sulfinate |
| 2-Methyl-4-(propan-2-yl)-1,3-thiazole | Not provided | 95 | Thiazole core, methyl (CH₃), isopropyl (C₃H₇) |
Key Findings:
Structural Backbone Differences: The pyrazole-based sulfinate (target compound) differs from pyridine-based analogs (e.g., 6-methoxypyridine-2-sulfinate) in ring electronic properties.
Substituent Effects :
- The tert-butyl group in the target compound introduces steric hindrance, which may reduce nucleophilic attack rates compared to smaller substituents like methoxy or fluorine in related compounds. For instance, 5-fluoro-2-methoxypyridine-4-sulfinate (230.22 g/mol) combines electron-withdrawing (F) and electron-donating (OCH₃) groups, enabling tunable reactivity in metal-catalyzed reactions .
Molecular Weight and Solubility: The target compound’s lower molecular weight (141.24 vs. 279.22 for 6-methoxypyridine-2-sulfinate) suggests higher solubility in polar aprotic solvents like THF or DMF, a critical factor in organometallic synthesis.
Thiazoles, with sulfur and nitrogen in the ring, are often employed in medicinal chemistry, contrasting with sulfinate salts’ primary role in catalysis or as intermediates .
Biological Activity
Lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the lithium ion and the sulfinyl group contributes to its unique properties. The chemical formula can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various biological targets. Pyrazole derivatives have been shown to exhibit:
- Inhibition of Enzymatic Activity : Compounds containing the pyrazole moiety often inhibit key enzymes involved in metabolic pathways. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit lactate dehydrogenase (LDH), which plays a critical role in cellular metabolism and energy production .
- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antibacterial and antifungal activities. For example, synthesized pyrazoles have shown good antibacterial activity against pathogenic bacteria .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Biological Activity | Effect | Reference |
|---|---|---|
| LDH Inhibition | Sub-micromolar suppression | |
| Antibacterial Activity | Effective against pathogenic bacteria | |
| Antiproliferative Effects | Inhibition of tumor cell lines |
Case Study 1: Lactate Dehydrogenase Inhibition
A study focused on optimizing pyrazole-based inhibitors for lactate dehydrogenase revealed that this compound exhibited significant inhibition in highly glycolytic cancer cell lines, such as MiaPaCa-2 (human pancreatic cancer) and A673 (human Ewing’s sarcoma). The compound demonstrated a favorable pharmacokinetic profile suitable for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, several pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. Among these, this compound showed promising results against various bacterial strains, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
